molecular formula C15H25NO7S B12782498 (4-Methylphenylsulfonyl)acetic acid triethanolamine CAS No. 102582-89-8

(4-Methylphenylsulfonyl)acetic acid triethanolamine

Cat. No.: B12782498
CAS No.: 102582-89-8
M. Wt: 363.4 g/mol
InChI Key: ZVSSXYVNOYLDJR-UHFFFAOYSA-N
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Description

(4-Methylphenylsulfonyl)acetic acid triethanolamine is a compound that combines (4-methylphenylsulfonyl)acetic acid with triethanolamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenylsulfonyl)acetic acid typically involves the sulfonation of toluene followed by carboxylation. Triethanolamine can be synthesized by the reaction of ethylene oxide with ammonia. The combination of these two compounds can be achieved through a condensation reaction, where (4-methylphenylsulfonyl)acetic acid reacts with triethanolamine under controlled conditions .

Industrial Production Methods

Industrial production of (4-methylphenylsulfonyl)acetic acid triethanolamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenylsulfonyl)acetic acid triethanolamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

(4-Methylphenylsulfonyl)acetic acid triethanolamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-methylphenylsulfonyl)acetic acid triethanolamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the triethanolamine moiety can act as a chelating agent, binding to metal ions and affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenylsulfonyl)oxyacetic acid
  • Methyl (4-methylphenylsulfonyl)aminoacetic acid
  • 4-(Difluoromethylsulfonyl)phenylacetic acid
  • (4-Hydroxybenzothioyl)sulfanylacetic acid
  • (4-Aminophenylsulfonyl)aminoacetic acid

Uniqueness

(4-Methylphenylsulfonyl)acetic acid triethanolamine is unique due to its combination of sulfonyl and triethanolamine functionalities, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

102582-89-8

Molecular Formula

C15H25NO7S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-methylphenyl)sulfonylacetic acid

InChI

InChI=1S/C9H10O4S.C6H15NO3/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11;8-4-1-7(2-5-9)3-6-10/h2-5H,6H2,1H3,(H,10,11);8-10H,1-6H2

InChI Key

ZVSSXYVNOYLDJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

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